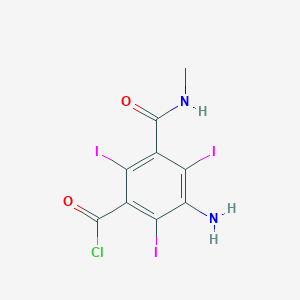

3-Amino-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl chloride

Cat. No. B8568482

Key on ui cas rn:

51935-29-6

M. Wt: 590.32 g/mol

InChI Key: BEJSGBQSCOALLB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05356613

Procedure details

The flask was charged with thionyl chloride (600 ml, 978.6 g, 8.23 mol) and 5-amino-3-methylcarbamoyl-2,4,6-triiodobenzoic acid (320 g, 0.56 mol) was added in portions with stirring. The mixture was refluxed for one hour and an additional 100 ml of thionyl chloride was added. Refluxing was continued for 1.5 hours (total reflux time: 2.5 hours) until TLC indicated that the reaction was complete. Thionyl chloride was removed by vacuum distillation (30° C., 75 mmHg) until the consistency of the residue was pasty. The remaining traces of thionyl chloride were removed by three consecutive vacuum codistillations with 200 ml of THF. The resulting yellow paste was dissolved in 600 ml of THF and immersed in an ice bath while 500 ml of saturated NaCl was added. The pH of the aqueous layer (<1) was adjusted to approximately 6.9 with solid sodium carbonate (173 g, 1.63 mol). The mixture was filtered and the filter cake was washed with 200 ml of THF. The wash was combined with the mother liquor which was then allowed to separate into two layers. The organic layer was washed with 200 ml of saturated NaCl, the aqueous layer with 150 ml THF; the organic layers were combined and dried over 180 g of calcium chloride beads for one hour. The solution was concentrated to a volume of 400 ml and stirred with 200 ml of dry toluene for 16 hours. The creamy white solid thus formed was filtered, washed with 2×100 ml of dry cold toluene and dried under vacuum to give 228 g of product 2 (0.39 mol, 69% ) as a pale yellow solid. 13C NMR (75.5 MHz, DMSO, ref. DMSO at 39.5 ppm): 170.2, 150.4, 148.9, 148.7, 83.0, 75.3, 70.1, 25.8. TLC: One spot (EtOAc/MeOH/HOAc, 10/5/1).

Quantity

320 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[C:3]([I:17])=[C:4]([C:13](=[O:16])[NH:14][CH3:15])[C:5]([I:12])=[C:6]([C:10]=1[I:11])[C:7](O)=[O:8].C(=O)([O-])[O-].[Na+].[Na+].S(Cl)([Cl:26])=O>>[NH2:1][C:2]1[C:3]([I:17])=[C:4]([C:13](=[O:16])[NH:14][CH3:15])[C:5]([I:12])=[C:6]([C:10]=1[I:11])[C:7]([Cl:26])=[O:8] |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

173 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

320 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=C(C(=C(C(=O)O)C1I)I)C(NC)=O)I

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added in portions

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was refluxed for one hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Refluxing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(total reflux time: 2.5 hours)

|

|

Duration

|

2.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thionyl chloride was removed by vacuum distillation (30° C., 75 mmHg) until the consistency of the residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The remaining traces of thionyl chloride were removed by three consecutive vacuum codistillations with 200 ml of THF

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting yellow paste was dissolved in 600 ml of THF

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

immersed in an ice bath while 500 ml of saturated NaCl

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake was washed with 200 ml of THF

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate into two layers

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with 200 ml of saturated NaCl

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over 180 g of calcium chloride

|

WAIT

|

Type

|

WAIT

|

|

Details

|

beads for one hour

|

|

Duration

|

1 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution was concentrated to a volume of 400 ml

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred with 200 ml of dry toluene for 16 hours

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The creamy white solid thus formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2×100 ml of dry cold toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1C(=C(C(=C(C(=O)Cl)C1I)I)C(NC)=O)I

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.39 mol | |

| AMOUNT: MASS | 228 g | |

| YIELD: PERCENTYIELD | 69% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |